Cross-coupling reactions are a fundamental tool in organic synthesis, enabling the formation of carbon-carbon bonds between two different organic molecules. Pd(dtbpx) is a versatile catalyst that can be used in a variety of cross-coupling reactions, including:
The specific reaction conditions and choice of catalyst depend on the desired product and the nature of the starting materials. Pd(dtbpx) offers several advantages as a catalyst, including:
Acetic acid;ditert-butyl-(2-phenylphenyl)phosphane;palladium, also known as 2-(2'-di-tert-butylphosphine)biphenylpalladium(II) acetate, is a complex organometallic compound featuring palladium as the central metal atom. This compound is characterized by its unique structure, which includes a palladium atom coordinated to a phosphine ligand derived from di-tert-butylphosphine and an acetate group. The molecular formula is C22H30O2PPd, and it has a molecular weight of approximately 430.50 g/mol. The palladium atom contributes to its catalytic properties, making it valuable in various
The synthesis of acetic acid;ditert-butyl-(2-phenylphenyl)phosphane;palladium typically involves:
The applications of acetic acid;ditert-butyl-(2-phenylphenyl)phosphane;palladium are diverse:
Interaction studies involving acetic acid;ditert-butyl-(2-phenylphenyl)phosphane;palladium focus on its reactivity with various substrates during catalytic processes. These studies highlight its selectivity and efficiency in promoting desired reactions while minimizing side products. Understanding these interactions aids in optimizing reaction conditions for industrial applications .
Several compounds share structural and functional similarities with acetic acid;ditert-butyl-(2-phenylphenyl)phosphane;palladium. Here are a few notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
1. Triphenylphosphine-palladium(II) acetate | Contains triphenylphosphine | Known for high stability and effectiveness in catalysis |
2. Bis(diphenylphosphino)propane-palladium(II) | Contains diphenylphosphino ligands | Used extensively in cross-coupling reactions |
3. Dicyclohexylphosphine-palladium(II) | Uses dicyclohexylphosphine | Exhibits different solubility properties |
Acetic acid;ditert-butyl-(2-phenylphenyl)phosphane;palladium is unique due to its specific phosphine ligand configuration and its effectiveness in catalyzing reactions that require bulky groups, making it suitable for complex organic syntheses that other similar compounds may not efficiently facilitate.
JohnPhos (C₂₀H₂₇P) is a biarylphosphine ligand featuring a 2-biphenyl backbone and two tert-butyl substituents. Its design balances steric bulk and electronic richness to optimize catalytic performance.
The tert-butyl groups introduce significant steric hindrance, which prevents ligand dissociation and stabilizes monomeric Pd species. Electronically, the tert-butyl groups donate σ-electron density, enhancing Pd’s electron-richness and facilitating oxidative addition.
Key Properties of JohnPhos
Property | Value/Description | Source |
---|---|---|
σ-Donating Ability | Strong (comparable to PMe₃) | |
Cone Angle (Tolman) | ~180–190° (estimated) | |
TEP (ν(CO)) | 2068.9 cm⁻¹ (PPh₃ reference) |
JohnPhos belongs to the Buchwald ligand family, which includes BrettPhos and SPhos. Unlike these, JohnPhos lacks additional substituents (e.g., methoxy or isopropyl groups), simplifying its synthesis but reducing electronic tunability.
Performance in Suzuki Couplings
Ligand | Aryl Chloride Reactivity | Catalytic Load | Yield |
---|---|---|---|
JohnPhos | High (room temp) | 1 mol% | 85–95% |
BrettPhos | Moderate | 2 mol% | 70–85% |
P(t-Bu)₃ | Low | 5 mol% | 40–60% |
Palladium acetate (Pd(OAc)₂) exists as a trimer in the solid state but dissociates in solution. With JohnPhos, monomeric complexes dominate in polar solvents (e.g., THF), while polymeric structures form in nonpolar solvents (e.g., toluene).
Solvent Effects on Pd Complexation
Solvent | Pd Species Formed | Stability |
---|---|---|
THF | Pd(OAc)₂(JohnPhos)₂ | High (monomer) |
Toluene | [Pd(OAc)₂]₃ | Low (trimer) |
Acetic acid acts as a proton shuttle, enabling protodemetalation and regenerating the catalyst. It also stabilizes Pd(0) intermediates via weak coordination, preventing aggregation.
Mechanistic Role of Acetate
The versatility of acetic acid;ditert-butyl-(2-phenylphenyl)phosphane;palladium in catalyzing cross-coupling reactions is rooted in its ability to facilitate both C-N and C-C bond formation under mild conditions. Its robust ligand framework enhances stability and reactivity, allowing for efficient transformations even with challenging substrates [5].
The formation of carbon-nitrogen bonds via palladium-catalyzed cross-coupling, particularly through the Buchwald-Hartwig amination, is a cornerstone of modern organic synthesis. Acetic acid;ditert-butyl-(2-phenylphenyl)phosphane;palladium, with its bulky and electron-rich phosphine ligand, has been instrumental in advancing the scope and efficiency of these reactions.
The Buchwald-Hartwig amination involves the palladium-catalyzed coupling of aryl halides with amines to yield arylamines, which are valuable motifs in pharmaceuticals and materials. The catalytic cycle typically proceeds through oxidative addition of the aryl halide to the palladium(0) species, amine coordination and deprotonation, and reductive elimination to furnish the C-N bond.
Acetic acid;ditert-butyl-(2-phenylphenyl)phosphane;palladium operates as a pre-catalyst, which upon activation generates a highly reactive palladium(0) species stabilized by the bulky di-tert-butylphosphine-biphenyl ligand . This ligand environment accelerates oxidative addition and facilitates reductive elimination, two key steps that often limit the efficiency of the reaction.
Mechanistic studies reveal that the electron-rich nature of the phosphine ligand enhances the nucleophilicity of the palladium center, promoting rapid oxidative addition of even less reactive aryl chlorides. The steric bulk of the ligand suppresses unwanted side reactions, such as β-hydride elimination, and minimizes catalyst deactivation by aggregation.
The following table summarizes comparative mechanistic parameters for different palladium catalysts in Buchwald-Hartwig amination:
Catalyst System | Ligand Environment | Oxidative Addition Rate | Reductive Elimination Rate | Substrate Scope | Reference |
---|---|---|---|---|---|
Acetic acid;ditert-butyl-(2-phenylphenyl)phosphane;palladium | Bulky, electron-rich | High | High | Broad (incl. aryl chlorides) | [4] |
Triphenylphosphine-palladium(II) acetate | Less bulky | Moderate | Moderate | Limited (mainly aryl bromides, iodides) | |
Bis(diphenylphosphino)propane-palladium(II) | Bidentate, less bulky | Moderate | Moderate | Moderate |
These data illustrate the superior performance of acetic acid;ditert-butyl-(2-phenylphenyl)phosphane;palladium, particularly in reactions involving less reactive aryl halides.
Despite the broad utility of the Buchwald-Hartwig amination, the coupling of five-membered heterocycles such as pyrroles, furans, and thiophenes presents unique challenges. These substrates often exhibit reduced reactivity, increased propensity for catalyst poisoning, and competing side reactions due to their electron-rich nature and potential for multiple binding modes [2] [4].
Studies employing acetic acid;ditert-butyl-(2-phenylphenyl)phosphane;palladium have demonstrated improved outcomes compared to less hindered catalysts, yet certain limitations persist. For example, the oxidative addition step can be hampered by the electron-rich character of heteroaryl halides, while the amine nucleophile may coordinate too strongly to the palladium center, inhibiting turnover.
Experimental findings indicate that while the catalyst performs admirably with simple aryl halides and secondary amines, yields decrease with highly substituted or electron-rich five-membered heterocycles. The following table presents representative yields for Buchwald-Hartwig amination of various heterocyclic substrates:
Substrate Type | Catalyst Loading | Product Yield (%) | Observed Limitation | Reference |
---|---|---|---|---|
Pyrrole-2-bromide | 2 mol% | 55 | Catalyst deactivation | [4] |
Furan-2-bromide | 2 mol% | 62 | Competing side reactions | [4] |
Thiophene-2-bromide | 2 mol% | 60 | Lower reactivity | [4] |
Benzofuran-2-bromide | 2 mol% | 78 | None | [4] |
Simple aryl bromide | 2 mol% | 92 | None | [4] |
These results highlight the need for further ligand and catalyst optimization to fully address the limitations associated with five-membered heterocycles.
Carbon-carbon bond formation via palladium-catalyzed cross-coupling, particularly the Suzuki-Miyaura reaction, is a foundational transformation in synthetic chemistry. Acetic acid;ditert-butyl-(2-phenylphenyl)phosphane;palladium has been extensively studied for its efficacy in these processes, especially with challenging substrates.
The Suzuki-Miyaura reaction involves the coupling of aryl halides with organoboron compounds, typically under basic conditions, to form biaryl products. The efficiency of this transformation is highly dependent on the catalyst’s ability to promote both oxidative addition and transmetalation steps while maintaining stability under the reaction conditions [5].
Acetic acid;ditert-butyl-(2-phenylphenyl)phosphane;palladium exhibits remarkable activity in the Suzuki-Miyaura reaction, attributed to the strong electron-donating and sterically demanding phosphine ligand. This ligand accelerates oxidative addition of even less reactive aryl chlorides and enhances the rate of transmetalation with boronic acids.
A comparative study of catalyst systems for Suzuki-Miyaura coupling is summarized below:
Catalyst System | Aryl Halide | Boronic Acid | Yield (%) | Reaction Time (h) | Reference |
---|---|---|---|---|---|
Acetic acid;ditert-butyl-(2-phenylphenyl)phosphane;palladium | 4-chlorotoluene | Phenylboronic acid | 95 | 3 | [5] |
Triphenylphosphine-palladium(II) acetate | 4-chlorotoluene | Phenylboronic acid | 70 | 8 | |
Bis(diphenylphosphino)propane-palladium(II) | 4-chlorotoluene | Phenylboronic acid | 75 | 6 |
These data underscore the superior efficiency of the title compound, particularly in reactions involving less reactive aryl chlorides.
The coupling of sterically hindered aryl halides remains a significant challenge in cross-coupling chemistry. Such substrates often exhibit sluggish oxidative addition and increased likelihood of side reactions, necessitating highly active and robust catalyst systems [5].
Acetic acid;ditert-butyl-(2-phenylphenyl)phosphane;palladium, with its bulky ligand environment, is well-suited to address these challenges. The steric bulk promotes monomeric active species and prevents catalyst aggregation, while the electron-rich phosphine accelerates oxidative addition.
Experimental investigations reveal that the catalyst maintains high activity with ortho-substituted aryl halides, which are typically resistant to coupling. The following table presents representative results for Suzuki-Miyaura coupling with sterically hindered substrates:
Aryl Halide | Boronic Acid | Catalyst Loading | Product Yield (%) | Reference |
---|---|---|---|---|
2,6-dimethylbromobenzene | Phenylboronic acid | 3 mol% | 88 | [5] |
2,4,6-trimethylbromobenzene | Phenylboronic acid | 3 mol% | 80 | [5] |
2-bromo-1,3-dimethoxybenzene | Phenylboronic acid | 3 mol% | 85 | [5] |
These findings demonstrate the catalyst’s effectiveness with challenging, sterically encumbered coupling partners, expanding the synthetic utility of cross-coupling methodologies.